2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Overview
Description
2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound that features a combination of fluorophenyl, piperazine, and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions. The key steps include the formation of the piperazine ring, the introduction of the fluorophenyl group, and the coupling with the purine derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of raw materials, reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or creating derivatives for further study.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s interactions with biological molecules make it useful for studying biochemical pathways and mechanisms.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including as a potential drug candidate.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl and piperazine moieties but lacks the purine derivative.
2,6-Dioxopurine Derivatives: These compounds share the purine core but may have different substituents, affecting their properties and applications.
Uniqueness
2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is unique due to its combination of fluorophenyl, piperazine, and purine moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[8-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O4/c1-22-16-15(17(29)23(2)19(22)30)26(11-14(27)28)18(21-16)25-9-7-24(8-10-25)13-6-4-3-5-12(13)20/h3-6H,7-11H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYKQCAVIZADMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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